Iron Oxide Black

Inorganic pigments Construction materials Heavy metal compliance

Iron Oxide Black (CAS 12227-89-3), chemically designated as Fe₃O₄ and industrially classified as C.I. Pigment Black 11 (77499), is a mixed-valence iron oxide with a spinel structure.

Molecular Formula Fe3O4
Molecular Weight 231.53 g/mol
CAS No. 12227-89-3
Cat. No. B089086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron Oxide Black
CAS12227-89-3
Molecular FormulaFe3O4
Molecular Weight231.53 g/mol
Structural Identifiers
SMILESO=[Fe].O=[Fe]O[Fe]=O
InChIInChI=1S/3Fe.4O
InChIKeySZVJSHCCFOBDDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Oxide Black CAS 12227-89-3 Technical Specifications and Procurement Overview


Iron Oxide Black (CAS 12227-89-3), chemically designated as Fe₃O₄ and industrially classified as C.I. Pigment Black 11 (77499), is a mixed-valence iron oxide with a spinel structure . This inorganic compound exists as a black powder with a density of 4.8–5.1 g/cm³ at 25°C and a melting point of 1538°C, exhibiting ferrimagnetic properties due to the presence of both Fe²⁺ and Fe³⁺ ions [1]. While naturally occurring as the mineral magnetite, commercial Iron Oxide Black is predominantly produced via synthetic precipitation processes—including the Laux process, aniline process, and co-precipitation methods—to achieve controlled particle morphology and high purity [2]. The compound is insoluble in water and alcohols but soluble in concentrated acids, demonstrating excellent chemical stability across a broad range of application environments [3]. As a high-performance inorganic pigment, Iron Oxide Black serves critical roles in construction materials, coatings, plastics, magnetic recording media, and specialized functional applications where color consistency and environmental durability are paramount [4].

Why Generic Substitution Fails: Critical Performance Differentiators in Iron Oxide Black CAS 12227-89-3


Iron Oxide Black (Fe₃O₄) cannot be treated as a fungible commodity pigment due to profound performance variations across different grades, synthesis methods, and purity levels. The core technical differentiation lies in the contrast between synthetic precipitation-derived Fe₃O₄ and natural magnetite ores—synthetic variants exhibit Fe₃O₄ content exceeding 90–99%, compared to 70–85% for natural grades, with the latter containing variable levels of silica, alumina, and manganese impurities that directly compromise cement hydration and color uniformity [1]. Furthermore, synthetic production routes (Laux, precipitation, aniline) yield precisely controlled spherical particle morphology, whereas natural magnetite possesses irregular, angular crystalline particles that impair dispersion stability and tinting strength [2]. Even among synthetic grades, substantive differences exist in particle size distribution (ranging from 10 nm nanopowders to micronized 0.2 μm grades), tinting strength (standardized against ISO 787-24 at 95–105% of reference), and specific surface area (1–8 m²/g) [3]. These parameters directly govern dispersion behavior, color development, and formulation economics, meaning a generic substitution without rigorous technical specification alignment will inevitably result in color mismatches (ΔE > 1.0), altered rheological properties, or premature oxidative color shift. The following quantitative evidence establishes exactly where and how Iron Oxide Black CAS 12227-89-3 demonstrates measurable differentiation relative to its closest comparators.

Iron Oxide Black CAS 12227-89-3 Quantitative Differentiation Evidence Guide


Chemical Purity and Heavy Metal Content: Synthetic vs. Natural Magnetite Comparison

Synthetic Iron Oxide Black (CAS 12227-89-3) manufactured via the Laux or precipitation processes demonstrates Fe₃O₄ purity levels of 90–99%, substantially exceeding the 70–85% purity typical of natural magnetite ores. This purity differential directly impacts heavy metal content and formulation predictability [1]. Advanced synthetic grades specifically designed for heat-resistant and oxidation-resistant applications contain less than 5 ppm each of As, Pb, and Ba, with total Cu, Zn, Sb, and Cr content below 200 ppm [2]. These purity specifications are critical for applications governed by FDA compliance (21 CFR 178.3297 and 73.2725) and EU Cosmetic Regulation 1223/2009, where natural magnetite typically fails to meet threshold requirements due to inherent alumino-silicate impurities and variable transition metal content .

Inorganic pigments Construction materials Heavy metal compliance

Tinting Strength and Colorimetric Efficiency: Synthetic Fe₃O₄ Performance Benchmarks

Synthetic Iron Oxide Black exhibits tinting strength standardized at 95–105% relative to industry reference material (ISO 787-24), with specific high-performance grades achieving up to 180% tinting strength . This metric translates directly to formulation economics: synthetic variants require loading levels of only 3–6% of cement weight to achieve full color development in construction applications, compared to significantly higher loading requirements for natural magnetite due to its lower intrinsic tinting strength [1]. The controlled particle morphology of synthetic Fe₃O₄ (spherical, 0.2–1.0 μm) ensures consistent color matching with ΔE ≤ 1.0 batch-to-batch variation, whereas natural magnetite exhibits ΔE variability exceeding 3.0 due to irregular particle geometry and compositional heterogeneity [2].

Color science Pigment dispersion Coatings formulation

Particle Size Distribution and Specific Surface Area: Controlled Morphology Advantage

Synthetic Iron Oxide Black grades exhibit precisely controlled particle size distributions engineered for specific application requirements. Micronized grades achieve BET particle sizes of 0.2 μm with specific surface areas of approximately 8 m²/g, enabling superior dispersion and hiding power in coatings and plastic matrices [1]. Nanometer-sized variants (60–70 nm) synthesized via co-precipitation demonstrate narrow size distribution and oil absorption values of approximately 23%, while ultra-fine nanopowder grades (10–100 nm) exhibit specific saturation magnetization of 84.03 A·m²/kg under optimized Fe²⁺:Fe³⁺ ratios of 1.6:2 [2][3]. In contrast, natural magnetite ores exhibit broad, uncontrolled particle size distributions (often >50 μm) with angular, irregular morphology that compromises dispersion stability and increases sedimentation rates in liquid formulations [4].

Nanomaterials Particle engineering Dispersion stability

Magnetic Properties: Saturation Magnetization and Coercivity for Functional Applications

Iron Oxide Black (Fe₃O₄) exhibits ferrimagnetic properties that differentiate it from non-magnetic iron oxide pigments (e.g., hematite α-Fe₂O₃). Synthesized Fe₃O₄ nanoparticles (average size 37.5 nm) demonstrate saturation magnetization (Ms) of 72 emu/g with coercivity of 13 Oe, while optimized Fe²⁺:Fe³⁺ ratios of 1.6:2 yield maximal specific saturation magnetization intensity of 84.03 A·m²/kg (equivalent to 84.03 emu/g) [1][2]. Advanced oxidation-resistant synthetic grades achieve coercivity below 4,800 A/m (<60 Oe), qualifying them as low-coercivity materials suitable for magnetic toner and recording media applications [3]. In contrast, natural magnetite exhibits variable magnetic properties due to impurities and crystal defects, with Ms values typically 15–30% lower than optimized synthetic equivalents [4]. The electrical conductivity of Fe₃O₄ (10²–10³ Ω/cm) is approximately 10⁶ times higher than that of hematite (α-Fe₂O₃), attributable to facile electron exchange between Fe²⁺ and Fe³⁺ ions in the spinel lattice [5].

Magnetic materials Functional pigments Electromagnetic applications

Thermal and Oxidative Stability: Heat-Resistant Synthetic Grades vs. Standard Pigments

Standard Iron Oxide Black pigments begin exhibiting oxidative color shift from black to brown/red shades at temperatures as low as 120°C due to conversion of Fe₃O₄ to γ-Fe₂O₃ and subsequently to α-Fe₂O₃ [1]. However, advanced oxidation-resistant synthetic grades—engineered with controlled foreign metal dopants (0.05–2 wt% B, Al, Ga, Si, Ge, Sn as trivalent/tetravalent oxides)—maintain heat resistance up to 210°C with no detectable color change [2]. Further specialized coating technologies enable heat resistance to 270°C with ΔE ≤ 0.5, while fire-resistant patented formulations achieve stability up to 700°C [3]. In comparison, natural magnetite exhibits variable and generally inferior thermal stability due to impurities that catalyze oxidation, with color shift typically observed at 150–180°C under standard atmospheric conditions [4].

Thermal stability High-temperature applications Oxidation resistance

Oil Absorption and Formulation Rheology: Processability Differentiation

Oil absorption values for synthetic Iron Oxide Black (ISO 787-5) fall within a controlled range of 15–25 mL/100g for standard grades, enabling predictable formulation rheology and consistent vehicle demand in paints and coatings [1]. Nano-engineered grades produced via co-precipitation demonstrate oil absorption of approximately 23%, correlating with their optimized 60–70 nm particle size distribution [2]. This parameter exhibits significant variation across grades: micronized high-performance variants may show elevated oil absorption (up to 31 mL/100g for cosmetic-grade Pur Oxy Black 3068) due to increased specific surface area, while coarse natural magnetite grades typically exhibit lower but highly variable oil absorption (10–40 mL/100g) that complicates formulation reproducibility [3].

Paint formulation Rheology control Pigment dispersion

Iron Oxide Black CAS 12227-89-3 Optimal Application Scenarios Based on Quantified Performance Differentiation


High-Performance Architectural and Industrial Coatings Requiring Color Consistency and UV Stability

Synthetic Iron Oxide Black grades with Fe₃O₄ purity ≥90% and tinting strength standardized to 95–105% (ISO 787-24) deliver the batch-to-batch color consistency (ΔE ≤ 1.0) essential for architectural coatings and industrial finishes [1]. The controlled 0.2 μm particle size and spherical morphology ensure stable dispersion and prevent floating/flooding defects that plague carbon black alternatives . UV resistance and chemical inertness make synthetic Fe₃O₄ the preferred black pigment for exterior applications where organic pigments would photodegrade within 6–12 months of exposure [2].

Precast Concrete, Colored Mortar, and Construction Materials with Heavy Metal Compliance Requirements

For construction applications requiring predictable color development and regulatory compliance, synthetic Iron Oxide Black with Fe₃O₄ content of 90–99% enables loading levels as low as 3–6% of cement weight while achieving full color saturation [1]. The low heavy metal content (<5 ppm As, Pb, Ba each) ensures compliance with increasingly stringent environmental regulations governing stormwater runoff and soil contact in colored concrete and masonry applications . This purity advantage over natural magnetite (70–85% Fe₃O₄ with uncontrolled alumino-silicate impurities) directly translates to reduced efflorescence risk and improved long-term color retention in exposed aggregate and architectural precast elements [2].

Magnetic Functional Materials: Toners, Electromagnetic Shielding, and Wastewater Treatment Adsorbents

The ferrimagnetic properties of Fe₃O₄ (saturation magnetization 72–84 emu/g; coercivity as low as 13 Oe for nanoparticles) enable applications inaccessible to non-magnetic iron oxide pigments such as hematite or goethite [1]. Low-coercivity synthetic grades (<4,800 A/m) are specifically engineered for magnetic toner applications in electrophotographic printing, where controlled magnetic response is critical for image development . In environmental remediation, Fe₃O₄ nanoparticles function as magnetically recoverable adsorbents for heavy metals and organic pollutants—the 10²–10³ Ω/cm electrical conductivity also supports electrochemical sensing and catalytic degradation applications [2].

Thermoplastic Extrusion and High-Temperature Powder Coatings Requiring Thermal Stability

For applications involving processing temperatures exceeding 150°C—including thermoplastic masterbatch production, engineering plastics compounding, and powder coating curing—oxidation-resistant synthetic Iron Oxide Black grades maintain color integrity up to 210°C without brown/red color shift [1]. Coated variants extend this stability to 270°C (ΔE ≤ 0.5), while specialized fire-resistant formulations achieve stability to 700°C for ceramic and refractory applications . Standard grades or natural magnetite would undergo oxidative degradation under these thermal conditions, resulting in unacceptable color variation in finished products [2].

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